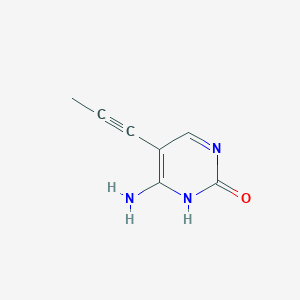
N3-Ethyl-1,2,5-oxadiazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-Ethyl-1,2,5-oxadiazole-3,4-diamine is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as high-energy materials. The presence of nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-Ethyl-1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of N-ethyl-1,2-hydrazinedicarboxamides. This process is mediated by reagents such as tosyl chloride and pyridine in ethanol under reflux conditions at temperatures around 79-80°C for approximately 20 hours . The reaction yields high purity products with yields ranging from 80% to 98%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are typically the same as those in laboratory synthesis, but with enhanced safety and efficiency measures to handle larger quantities of chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
N3-Ethyl-1,2,5-oxadiazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or alkylating agents (methyl iodide).
Major Products Formed
Oxidation: Oxadiazole derivatives with various functional groups.
Reduction: Amine derivatives with enhanced reactivity.
Substitution: Substituted oxadiazole compounds with diverse functional groups.
Applications De Recherche Scientifique
N3-Ethyl-1,2,5-oxadiazole-3,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique chemical structure.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents with improved efficacy and reduced side effects.
Industry: Utilized in the production of high-energy materials, such as explosives and propellants, due to its stability and energy content.
Mécanisme D'action
The mechanism of action of N3-Ethyl-1,2,5-oxadiazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen and oxygen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In medicinal applications, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with similar chemical properties but different reactivity and applications.
1,3,4-Oxadiazole: Known for its use in medicinal chemistry and as a building block for various organic compounds.
1,2,3-Oxadiazole: Less common but still valuable in specific chemical syntheses and applications.
Uniqueness
N3-Ethyl-1,2,5-oxadiazole-3,4-diamine is unique due to its specific ring structure and the presence of an ethyl group, which imparts distinct chemical properties
Propriétés
Numéro CAS |
140706-49-6 |
|---|---|
Formule moléculaire |
C4H8N4O |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
3-N-ethyl-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C4H8N4O/c1-2-6-4-3(5)7-9-8-4/h2H2,1H3,(H2,5,7)(H,6,8) |
Clé InChI |
RQEIXXVBSMVGBO-UHFFFAOYSA-N |
SMILES |
CCNC1=NON=C1N |
SMILES canonique |
CCNC1=NON=C1N |
Synonymes |
1,2,5-Oxadiazole-3,4-diamine,N-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide](/img/structure/B130872.png)
![N-[4-(1-ALLYL-3-BUTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLMETHYL)PHENYL]ACETAMIDE](/img/structure/B130874.png)






![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)



